![molecular formula C23H25N3O3S B2740293 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide CAS No. 897621-29-3](/img/structure/B2740293.png)
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide
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Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide (also known as NAPSA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NAPSA belongs to the class of sulfonyl-containing compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Alzheimer’s Disease Treatment
- Bioactivity : In vitro studies using the Ellman’s method demonstrated that most synthesized compounds displayed moderate acetylcholinesterase inhibitory activities. Compound 6g exhibited the most potent inhibitory activity against AChE (IC50 of 0.90 μM) and poor inhibitory activity against butyrylcholinesterase (BuChE) (IC50 of 7.53 μM). This selectivity makes it a potential lead compound for AD drug development .
Anticonvulsant Activity
- Results : While specific derivatives were not mentioned, related compounds (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) have been synthesized and tested. These compounds showed anticonvulsant activity in animal models .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-phenylpiperazine derivatives, have been shown to exhibit activity against neuronal voltage-sensitive sodium channels and acetylcholinesterase . These targets play crucial roles in nerve signal transmission and the breakdown of acetylcholine, a neurotransmitter, respectively.
Mode of Action
For instance, it may bind to neuronal voltage-sensitive sodium channels, affecting the propagation of electrical signals in neurons . Similarly, if it acts as an acetylcholinesterase inhibitor, it would prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Biochemical Pathways
If it acts on neuronal voltage-sensitive sodium channels, it could affect the propagation of action potentials in neurons, influencing neurological processes . If it inhibits acetylcholinesterase, it could impact cholinergic neurotransmission, potentially affecting cognitive function .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that its action could lead to changes in neuronal signaling or cholinergic neurotransmission, potentially influencing neurological function .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(22-12-6-8-19-7-4-5-11-21(19)22)24-13-18-30(28,29)26-16-14-25(15-17-26)20-9-2-1-3-10-20/h1-12H,13-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTXOZKJLRDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide |
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